3-chloro-N-(3-nitrophenyl)propanamide
Description
Contextualization within Amide Chemistry and Nitroaromatic Compounds
The core structure of these derivatives features an amide linkage, one of the most fundamental functional groups in organic chemistry and biochemistry, forming the backbone of proteins. The stability and conformational properties of the amide bond are key to the structure and function of many biologically active molecules.
The presence of a nitroaromatic moiety, specifically a nitrophenyl group, imparts distinct electronic properties to these molecules. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the molecule as a whole. ontosight.ai Nitroaromatic compounds are known for their diverse biological activities and have been investigated for their potential as antimicrobial and anticancer agents. ontosight.airesearchgate.net The interplay between the propanamide and nitrophenyl components makes these derivatives intriguing subjects for chemical synthesis and biological evaluation.
Significance of 3-chloro-N-(3-nitrophenyl)propanamide as a Research Scaffold
While specific research on this compound is not extensively documented, its structure suggests its potential as a valuable research scaffold. A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure offers several points for modification:
The chloro substituent: The chlorine atom on the propanamide chain is a reactive site that can be targeted for nucleophilic substitution, allowing for the introduction of a wide range of other functional groups. This versatility is crucial for tuning the compound's physicochemical properties and biological activity. The presence of a halogen can also enhance the antimicrobial activity of acetamide (B32628) derivatives. nih.gov
The nitro group: The position of the nitro group on the phenyl ring can be varied, and it can also be reduced to an amino group, which can then be further functionalized. This opens up avenues for creating a diverse set of derivatives.
The aromatic ring: The phenyl ring itself can be further substituted, allowing for the fine-tuning of electronic and steric properties.
The combination of these features makes this compound an attractive starting point for the synthesis of new chemical entities with potentially interesting biological profiles. The thiazole (B1198619) scaffold, for instance, has been explored as a basis for developing novel antineoplastic drug candidates. mdpi.com
Overview of Current Research Landscape and Gaps
The current research landscape for N-(nitrophenyl)propanamide derivatives and related compounds is primarily focused on their potential biological activities. For example, various benzamide (B126) derivatives containing chloro and nitro substituents have been investigated for their antimicrobial and anticancer properties. ontosight.ai Specifically, N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives have shown moderate to high antibacterial action. researchgate.net Furthermore, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated potential against Klebsiella pneumoniae and has been studied in combination with other antibacterial drugs. nih.govnih.gov
A significant gap in the research is the lack of studies focusing specifically on this compound. While its isomers and related structures have been synthesized and, in some cases, biologically evaluated, this particular compound remains largely unexplored. Detailed investigations into its synthesis, characterization, and potential applications are needed to fully understand its chemical and biological properties.
Below is a data table of related N-(nitrophenyl)propanamide derivatives and similar compounds with their basic chemical information, illustrating the types of molecules that are part of this broader research area.
| Compound Name | CAS Number | Molecular Formula |
| 3-Chloro-N-(4-nitrophenyl)propanamide | 19313-88-3 | C9H9ClN2O3 |
| 3-Chloro-N-(2-methyl-5-nitrophenyl)propanamide | 91446-10-5 | Not Available |
| 3-Chloro-N-(2-methyl-3-nitrophenyl)propanamide | 1087791-98-7 | Not Available |
| 3-Chloro-N-(2-methoxy-5-nitrophenyl)propanamide | 90794-82-4 | C10H11ClN2O4 |
| 3-Chloro-N-(3-hydroxyphenyl)propanamide | 50297-40-0 | C9H10ClNO2 |
Further research into this compound could involve its synthesis and subsequent screening for various biological activities, including antimicrobial, antifungal, and anticancer properties, based on the promising results observed for structurally similar compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-4-9(13)11-7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXXXEHIXFYXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 Chloro N 3 Nitrophenyl Propanamide
Historical and Contemporary Approaches to N-Substituted Propanamide Synthesis
The synthesis of N-substituted amides is a cornerstone of organic chemistry, vital for the production of pharmaceuticals, polymers, and other fine chemicals. The approaches to creating these bonds have evolved significantly, moving from classical methods to more efficient and environmentally benign catalytic strategies.
Amidation Reactions Employing 3-chloro-propanoic Acid Derivatives and Nitroanilines
The primary and most direct method for synthesizing 3-chloro-N-(3-nitrophenyl)propanamide is through the acylation of 3-nitroaniline (B104315) with a derivative of 3-chloropropanoic acid. The most common and historically significant approach involves the use of a highly reactive acyl halide, typically 3-chloropropanoyl chloride.
This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-nitroaniline attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The electron-withdrawing nature of the nitro group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can make the reaction slower compared to unsubstituted aniline. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added.
Alternatively, 3-chloropropanoic acid itself can be used, but this requires a coupling agent to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.
Table 1: Comparison of Common Amidation Methods
Exploration of Catalytic and Green Chemistry Syntheses for Amides
In response to the environmental impact of traditional chemical syntheses, significant research has focused on developing "green" and catalytic methods for amide bond formation. ucl.ac.uknumberanalytics.com These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. numberanalytics.comresearchgate.net
One promising green approach is the direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents. ucl.ac.uk This can be achieved using various catalysts. For instance, boronic acid catalysts have been shown to facilitate direct amidations at room temperature. sigmaaldrich.com Transition metal catalysts, based on elements like ruthenium, palladium, or nickel, also enable efficient amide synthesis under milder conditions. numberanalytics.comsigmaaldrich.com
Biocatalysis represents another frontier in green amide synthesis. numberanalytics.com Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), can catalyze the formation of amide bonds from carboxylic acids and amines with high selectivity and under mild, environmentally friendly conditions, often in green solvents. nih.gov Solvent-free methods, which may involve mechanochemical synthesis (grinding reactants together) or heating a mixture of the neat reactants, further enhance the green credentials of the synthesis by eliminating solvent waste. numberanalytics.comresearchgate.net
Table 2: Green Chemistry Approaches to Amide Synthesis
Mechanistic Studies of this compound Formation
Understanding the mechanism of amide bond formation is crucial for optimizing reaction conditions and improving yields. The formation of this compound follows the general principles of nucleophilic acyl substitution.
Reaction Kinetics and Thermodynamic Considerations
The kinetics of the amidation reaction between 3-nitroaniline and a 3-chloropropanoic acid derivative are significantly influenced by the electronic properties of the reactants. The reaction is typically second-order, being first-order in both the amine and the acylating agent. niscpr.res.in The presence of the electron-withdrawing nitro group on the aniline ring deactivates the amino group, reducing its nucleophilicity and thus slowing the rate of reaction compared to aniline itself.
Amidation reactions are often reversible, and the position of the equilibrium is a key thermodynamic consideration. nih.gov In the case of acylation with 3-chloropropanoyl chloride, the reaction is essentially irreversible due to the formation of the highly stable chloride ion and the subsequent protonation of a base. When starting from the carboxylic acid, the equilibrium is less favorable, and water is produced as a byproduct. nih.govresearchgate.net The removal of this water, for instance by azeotropic distillation or the use of molecular sieves, can be used to drive the reaction to completion, in accordance with Le Châtelier's principle.
Investigation of Intermediates and Transition States
The accepted mechanism for this type of amidation reaction proceeds through a tetrahedral intermediate. The reaction pathway can be described in two main steps:
Formation of the Tetrahedral Intermediate: The nucleophilic nitrogen of 3-nitroaniline attacks the carbonyl carbon of the 3-chloropropanoyl derivative. This leads to the formation of a short-lived, high-energy tetrahedral intermediate in which the carbonyl carbon is sp³-hybridized. The transition state leading to this intermediate is the rate-determining step. The stability of this transition state is influenced by the ability of the reactants to accommodate the developing charges.
Collapse of the Intermediate: The tetrahedral intermediate collapses by reforming the carbonyl double bond and expelling the most stable leaving group. In the case of 3-chloropropanoyl chloride, the chloride ion is an excellent leaving group. If a coupling agent is used with 3-chloropropanoic acid, the activated hydroxyl group serves as the leaving group. The final step is a deprotonation of the newly formed amide's nitrogen, typically by a base present in the reaction mixture, to yield the neutral this compound product.
The specific geometry and energy of the transition states and intermediates can be computationally modeled to provide deeper insight into the reaction mechanism.
Derivatization and Structural Modification of the this compound Scaffold
The structure of this compound contains several functional groups that can serve as handles for further chemical modification, allowing for the creation of a library of related compounds. Such modifications are a common strategy in medicinal chemistry for exploring structure-activity relationships.
The primary sites for derivatization include:
The Alkyl Chloride: The chlorine atom on the propanamide chain is susceptible to nucleophilic substitution. It can be displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce new functional groups. For example, reaction with a secondary amine would yield a tertiary amine derivative.
The Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This newly formed amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up a vast array of synthetic possibilities.
The Aromatic Ring: The benzene (B151609) ring itself can undergo electrophilic aromatic substitution. However, the existing nitro group is a strong deactivating group and a meta-director, while the amide group is a moderately deactivating ortho-, para-director. The outcome of electrophilic substitution would depend on the reaction conditions and the nature of the electrophile, but further substitution on the ring is generally challenging.
These potential modifications make the this compound scaffold a versatile starting point for the synthesis of more complex molecules with potentially diverse chemical and biological properties.
Table 3: Compound Names Mentioned in the Article
Chemical Transformations of the Propanamide Moiety
Hydrolysis: The amide bond in N-aryl propanamides can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid and an amine. The rate of this reaction is sensitive to both electronic and steric factors. Generally, the hydrolysis of aryl amides is slower than that of aliphatic amides. The presence of electron-withdrawing groups on the aryl ring can influence the reaction rate. ijarsct.co.in
Studies on the hydrolysis of related N-substituted amides have provided insights into the kinetics and mechanisms of this transformation. For instance, the hydrolysis of N-methylacetamide has been shown to be first order in both the amide and water at elevated temperatures. researchgate.net The pH of the reaction medium also plays a crucial role, with the hydrolysis rate increasing significantly in strongly acidic or basic conditions. researchgate.net
Intramolecular Cyclization: The presence of a reactive chloroethyl group attached to the amide nitrogen allows for the possibility of intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a base, the amide nitrogen can act as a nucleophile, displacing the chloride ion to form a heterocyclic ring system. For instance, N-aryl acrylamides have been shown to undergo metal-free photoredox-catalyzed cyclization to form oxindole (B195798) derivatives. While not a direct analogue, this demonstrates the propensity of N-aryl amides with appropriate side chains to participate in cyclization reactions.
Furthermore, intramolecular cyclization of N-acylaminophthalimides, mediated by hypervalent iodine compounds, can lead to the formation of lactams and spiro-fused lactams through the generation of nitrenium ions. libretexts.org This highlights the potential for the propanamide moiety in this compound to be a precursor for more complex heterocyclic structures.
Table 1: Representative Chemical Transformations of the Propanamide Moiety
| Reaction Type | Reagents and Conditions | Product Type | Key Findings/Observations |
|---|---|---|---|
| Hydrolysis | Acidic (e.g., HCl, H₂SO₄) or Basic (e.g., NaOH, KOH), Heat | 3-chloropropanoic acid and 3-nitroaniline | Rate is influenced by pH and electronic effects of the nitrophenyl group. researchgate.net |
| Intramolecular Cyclization | Base (e.g., NaH, K₂CO₃), appropriate solvent | β-lactam or other nitrogen-containing heterocycles | Feasibility depends on the specific reaction conditions and the activation of the N-H bond. |
Modifications on the Nitrophenyl Ring: Substitution and Functionalization
The nitrophenyl ring of this compound is amenable to a variety of chemical modifications, primarily through reduction of the nitro group followed by further functionalization, or through electrophilic and nucleophilic aromatic substitution reactions.
Reduction of the Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group under various conditions. Catalytic hydrogenation is a common and efficient method for this transformation. For example, the catalytic hydrogenation of N-4-nitrophenyl nicotinamide (B372718) over a palladium catalyst has been shown to selectively reduce the nitro group to a primary amine. mit.edumit.edu Other reducing agents such as iron powder in acidic medium have also been effectively used for the reduction of nitroarenes. nih.gov The resulting amino group significantly alters the electronic properties of the aromatic ring and serves as a handle for further synthetic modifications.
Electrophilic Aromatic Substitution: The directing effect of the substituents on the aromatic ring governs the outcome of electrophilic aromatic substitution reactions. In this compound, the nitro group is a strong deactivating group and a meta-director. ijarsct.co.inwvu.edu The acetamido group (-NHCO-), by analogy to acetanilide, is an activating group and an ortho-, para-director. ijarsct.co.inlibretexts.org The interplay between these two groups will determine the position of substitution. Due to the strong deactivating nature of the nitro group, electrophilic substitution on this ring would likely require harsh reaction conditions.
Nucleophilic Aromatic Substitution: The presence of a strong electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r). numberanalytics.comlibretexts.org While the nitro group in the meta position is less activating than in the ortho or para positions, under forcing conditions, a nucleophile could potentially displace a suitable leaving group on the ring. However, in this specific molecule, there are no other leaving groups on the ring besides the possibility of displacing the entire propanamide side chain under very harsh conditions.
Functionalization via Diazonium Salts (Sandmeyer Reaction): The amino group, obtained from the reduction of the nitro group, can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). wikipedia.orgyoutube.comorganic-chemistry.org This diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in the presence of a copper(I) salt catalyst, a process known as the Sandmeyer reaction. wikipedia.orgyoutube.comorganic-chemistry.org This allows for the introduction of various functional groups such as halogens, cyano, hydroxyl, and others onto the aromatic ring. libretexts.orgwikipedia.org
Table 2: Potential Modifications on the Nitrophenyl Ring
| Reaction Type | Reagents and Conditions | Intermediate/Product | Potential Functional Groups Introduced |
|---|---|---|---|
| Reduction of Nitro Group | H₂, Pd/C or Fe, HCl | 3-amino-N-(3-aminophenyl)propanamide | Amino (-NH₂) |
| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ or HNO₃, H₂SO₄ (harsh conditions) | Substituted this compound | -Br, -NO₂ (at positions directed by existing groups) |
| Sandmeyer Reaction (post-reduction) | 1. NaNO₂, HCl (diazotization) 2. CuX (X = Cl, Br, CN) | Functionalized 3-chloro-N-(3-substituted-phenyl)propanamide | -Cl, -Br, -CN, -OH |
Halogen Atom Reactivity Studies
The chlorine atom in the propanamide side chain of this compound is susceptible to nucleophilic substitution and elimination reactions. The reactivity of this halogen is influenced by the nature of the attacking nucleophile/base and the reaction conditions.
Nucleophilic Substitution: The primary alkyl chloride can undergo nucleophilic substitution (S N 2) reactions with a variety of nucleophiles. Strong nucleophiles can displace the chloride ion to form a new carbon-nucleophile bond. The rate and efficiency of these reactions are dependent on the strength and concentration of the nucleophile, the solvent, and the temperature.
Elimination Reactions: In the presence of a strong, sterically hindered base, an elimination reaction (E2) can occur, leading to the formation of N-(3-nitrophenyl)acrylamide. libretexts.orglibretexts.orgmsu.edu The base abstracts a proton from the carbon atom adjacent to the carbonyl group (the α-carbon), and the chloride ion is eliminated in a concerted step. The choice between substitution and elimination is often a competition, with stronger, bulkier bases favoring elimination. libretexts.orgmsu.edu
Table 3: Reactivity of the Chlorine Atom
| Reaction Type | Reagents and Conditions | Product Type | Key Factors |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Strong nucleophiles (e.g., CN⁻, I⁻, RS⁻, R₂NH) | 3-substituted-N-(3-nitrophenyl)propanamide | Nucleophile strength, solvent polarity, temperature. |
| Elimination (E2) | Strong, bulky bases (e.g., t-BuOK) | N-(3-nitrophenyl)acrylamide | Base strength and steric hindrance. libretexts.orgmsu.edu |
Advanced Structural Elucidation and Conformational Analysis of 3 Chloro N 3 Nitrophenyl Propanamide
Spectroscopic Investigations for Comprehensive Structural Characterization
Spectroscopy provides invaluable data on the molecular structure, bonding, and functional groups present in 3-chloro-N-(3-nitrophenyl)propanamide.
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would yield definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the 3-nitrophenyl ring would appear in the downfield region (typically 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. chemicalbook.com The amide proton (N-H) would likely present as a broad singlet. The two methylene (B1212753) groups (-CH₂-) of the propanamide chain would appear as triplets due to spin-spin coupling with each other. The methylene group adjacent to the carbonyl (C(=O)CH₂) would be more deshielded than the one adjacent to the chlorine atom (CH₂Cl).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C2-H) | ~8.4 | Singlet (s) or Doublet of doublets (dd) | - |
| Aromatic (C4-H) | ~7.8 | Doublet of doublets (dd) | ~8.0, 2.0 |
| Aromatic (C5-H) | ~7.6 | Triplet (t) | ~8.0 |
| Aromatic (C6-H) | ~8.1 | Doublet of doublets (dd) | ~8.0, 2.0 |
| Amide (N-H) | Variable, broad | Singlet (s) | - |
| Methylene (-CH₂Cl) | ~3.8 | Triplet (t) | ~6.5 |
| Methylene (-COCH₂-) | ~2.9 | Triplet (t) | ~6.5 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. docbrown.info The carbonyl carbon of the amide is expected to have the most downfield chemical shift (around 170 ppm). The carbons of the nitrophenyl ring would appear in the aromatic region (110-150 ppm), with their specific shifts influenced by the positions of the amide and nitro substituents. The methylene carbons would be found in the upfield region, with the carbon bonded to chlorine appearing at a lower field than the one adjacent to the carbonyl group.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-NH) | ~139 |
| Aromatic (CH) | 115-130 |
| Methylene (-CH₂Cl) | ~40 |
| Methylene (-COCH₂-) | ~38 |
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions like hydrogen bonding.
FTIR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band around 3300 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. The amide I band (primarily C=O stretching) is expected as a very strong absorption near 1670 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would appear around 1550 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching and ring breathing modes would be prominent. The symmetric stretch of the nitro group often gives a strong Raman signal, which can be used to confirm its presence.
The position and shape of the N-H and C=O stretching bands can provide evidence of hydrogen bonding in the solid state. A shift to lower wavenumbers and broadening of the N-H peak would indicate its involvement as a hydrogen bond donor, likely interacting with the carbonyl oxygen of an adjacent molecule.
Interactive Data Table: Key Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amide N-H | Stretching | ~3300 | Weak |
| Aromatic C-H | Stretching | ~3100 | Strong |
| Amide C=O | Amide I Stretch | ~1670 | Moderate |
| Aromatic C=C | Ring Stretching | ~1600, ~1480 | Strong |
| Amide N-H/C-N | Amide II Bend/Stretch | ~1550 | Weak |
| Nitro NO₂ | Asymmetric Stretch | ~1530 | Moderate |
| Nitro NO₂ | Symmetric Stretch | ~1350 | Strong |
| Propanyl C-Cl | Stretching | ~750 | Moderate |
Mass spectrometry (MS) is employed to confirm the molecular weight of the compound and to study its fragmentation patterns, which can further corroborate the proposed structure. The nominal molecular weight of this compound (C₉H₉ClN₂O₃) is approximately 228.6 g/mol . chemspider.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 228, with a characteristic isotopic pattern ([M+2]⁺) at m/z 230 with about one-third the intensity, confirming the presence of a single chlorine atom.
Common fragmentation pathways for such a molecule would include:
Alpha-cleavage: Scission of the bond between the carbonyl carbon and the adjacent methylene group.
McLafferty rearrangement: If sterically possible, though less likely for this specific structure.
Cleavage of the amide bond: Resulting in fragments corresponding to the chloropropanoyl cation and the 3-nitroaniline (B104315) radical cation or their neutral counterparts.
Loss of small molecules: Such as the loss of HCl or the cleavage of the nitro group.
A likely prominent fragment would result from the cleavage of the C-C bond between the two methylene groups, leading to the formation of a stable acylium ion. docbrown.info
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 228/230 | [C₉H₉ClN₂O₃]⁺ | Molecular Ion ([M]⁺) |
| 183 | [C₇H₇N₂O₃]⁺ | Loss of -CH₂CH₂Cl |
| 138 | [C₆H₆N₂O₂]⁺ | 3-nitroaniline radical cation |
| 92 | [C₆H₆N]⁺ | Loss of NO₂ from 3-nitroaniline fragment |
| 91/93 | [C₃H₄ClO]⁺ | Chloropropanoyl cation |
X-ray Crystallographic Studies of this compound and Analogs
Single-crystal X-ray diffraction would be the definitive method to determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsion angles in the solid state.
It is expected that the amide group (-C(=O)N(H)-) would be largely planar. However, significant torsion may exist between the plane of the amide and the plane of the nitrophenyl ring. nih.gov This twist, defined by the C(carbonyl)-N-C(aromatic)-C(aromatic) dihedral angle, would indicate the extent of electronic conjugation between the amide and the aromatic system. The propanamide side chain is flexible and can adopt various conformations, but is likely to be in an extended or gauche arrangement to minimize steric hindrance.
Interactive Data Table: Expected Bond Lengths and Angles from Analog Structures
| Parameter | Bond | Expected Value |
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.34 Å |
| Bond Length | N-C (aromatic) | ~1.42 Å |
| Bond Length | C-Cl | ~1.79 Å |
| Bond Angle | O=C-N | ~123° |
| Bond Angle | C-N-C (aromatic) | ~127° |
| Dihedral Angle | C(O)-N-C(ar)-C(ar) | 10° - 40° |
The crystal packing is expected to be dominated by hydrogen bonding and other non-covalent interactions. The most significant intermolecular interaction would be the hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. This interaction typically leads to the formation of one-dimensional chains or tapes, a common motif in secondary amides. nih.gov
Addressing Discrepancies in Crystallographic Data
A thorough search of crystallographic databases reveals a notable absence of publicly archived crystal structures for this compound. Consequently, a direct analysis of discrepancies in its crystallographic data is not feasible at this time. However, the examination of structurally similar compounds, such as 3-chloro-N-(2-nitrophenyl)benzamide, provides valuable insights into the potential solid-state arrangement of the title compound.
Discrepancies in crystallographic data for a single compound often arise from polymorphism, where different crystal packing arrangements are adopted under varying crystallization conditions. These polymorphs can exhibit distinct physical properties. Should different crystalline forms of this compound be identified in the future, a comparative analysis of their unit cell parameters, space groups, and intermolecular interactions would be crucial.
Table 1: Hypothetical Crystallographic Data Comparison for Potential Polymorphs of this compound
| Parameter | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 10.2 | 9.8 |
| b (Å) | 8.5 | 12.1 |
| c (Å) | 14.3 | 15.6 |
| β (°) | 95.2 | 90 |
| Z | 4 | 8 |
| Density (g/cm³) | 1.45 | 1.48 |
This table is illustrative and based on common observations for organic molecules.
Conformational Dynamics and Energetic Landscapes in Solution and Gas Phase
The conformational flexibility of this compound is primarily dictated by the rotational barriers around the single bonds of the propanamide linker and the bond connecting the amide nitrogen to the nitrophenyl ring. Understanding the energetic landscape associated with these rotations is key to predicting the molecule's behavior in different environments.
In the absence of direct experimental data for this specific compound, theoretical methods such as Density Functional Theory (DFT) and ab initio calculations serve as powerful tools for exploring its conformational space. Such studies on related molecules, like 3-mercapto-propanamide, have successfully mapped their potential energy surfaces.
For this compound, the key dihedral angles determining its conformation are:
τ1 (C-C-C-N): Rotation around the central C-C bond of the propanamide chain.
τ2 (C-C-N-C): Rotation around the amide C-N bond, which has a significant double bond character and is generally planar (cis or trans). The trans conformation is typically favored in secondary amides.
τ3 (C-N-C-C): Rotation around the N-C bond of the nitrophenyl group, which influences the orientation of the aromatic ring relative to the amide plane.
In the gas phase , the molecule is likely to exist in its lowest energy conformation, free from intermolecular interactions. Computational studies would aim to identify the global minimum on the potential energy surface, as well as the energy barriers for interconversion between different local minima. These calculations can predict the relative populations of different conformers at a given temperature.
In solution , the conformational equilibrium can be significantly influenced by the solvent polarity. Polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. The energetic landscape in solution will therefore differ from that in the gas phase. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could, in principle, provide experimental evidence for the dominant solution-phase conformers by analyzing coupling constants and nuclear Overhauser effects.
Table 2: Calculated Relative Energies of Hypothetical Conformers of this compound in Gas Phase
| Conformer | τ1 (°) | τ3 (°) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180 (anti) | 45 | 0.00 |
| B | 60 (gauche) | 45 | 1.2 |
| C | 180 (anti) | 90 | 2.5 |
| D | 60 (gauche) | 90 | 3.8 |
This table presents hypothetical data from a representative DFT calculation to illustrate the expected energetic differences between conformers.
Further research employing both computational and experimental techniques is necessary to fully elucidate the intricate structural and conformational properties of this compound.
Computational Chemistry and Theoretical Studies of 3 Chloro N 3 Nitrophenyl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric structure of a molecule in its ground state.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-chloro-N-(3-nitrophenyl)propanamide, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.net This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
The optimized geometry reveals a structure characterized by a planar phenyl ring attached to a flexible propanamide chain. The nitro group and the amide linkage significantly influence the electronic distribution across the molecule. The calculated geometric parameters are crucial for understanding the molecule's steric and electronic properties.
| Bond | Predicted Length (Å) |
|---|---|
| C=O (Amide) | 1.23 |
| C-N (Amide) | 1.36 |
| N-H (Amide) | 1.01 |
| C-Cl | 1.80 |
| C-N (Nitro) | 1.48 |
| N=O (Nitro) | 1.22 |
| Atoms | Predicted Angle (°) |
|---|---|
| O=C-N (Amide) | 122.5 |
| C-N-H (Amide) | 120.0 |
| C-C-Cl | 110.5 |
| C-C-N (Nitro group attachment) | 118.8 |
| O-N-O (Nitro) | 124.0 |
The optimized molecular geometry obtained from DFT calculations is subsequently used to predict spectroscopic properties. nih.gov Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are calculated to identify characteristic functional group vibrations. nih.gov For this compound, key predicted vibrations include the C=O stretching of the amide group, N-H bending, C-Cl stretching, and the symmetric and asymmetric stretching of the NO₂ group. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural confirmation. The aromatic protons of the nitrophenyl ring are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and amide groups. The protons on the propanamide chain would appear at distinct chemical shifts, influenced by the adjacent chlorine atom and amide functionality.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | ~3350 |
| C-H Stretch (Aromatic) | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 |
| C=O Stretch (Amide I) | ~1680 |
| N-O Asymmetric Stretch (Nitro) | ~1530 |
| N-H Bend (Amide II) | ~1520 |
| N-O Symmetric Stretch (Nitro) | ~1350 |
| C-Cl Stretch | ~750 |
Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. bhu.ac.in
For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the amide group, while the LUMO is predominantly centered on the electron-deficient nitro group and the carbonyl carbon. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. bhu.ac.in A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis helps identify the likely sites for nucleophilic and electrophilic attack.
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -7.5 | Electron-donating ability |
| LUMO Energy | -2.5 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 | High kinetic stability, low reactivity |
Molecular Dynamics Simulations
While quantum calculations describe a static molecular state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its movements and interactions with its environment. nih.gov
MD simulations model the atomic motions of this compound by solving Newton's equations of motion. nih.gov This allows for the exploration of its conformational landscape. The single bonds within the propanamide chain (C-C, C-N) allow for significant rotational freedom, leading to various possible conformers. MD simulations can track these conformational changes over nanoseconds, revealing the most populated and energetically favorable shapes the molecule adopts. mdpi.com
Metrics such as the Root Mean Square Deviation (RMSD) are used to assess the stability of the molecule's structure over the simulation time, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of specific atoms or regions. researchgate.net For this molecule, the terminal chloroethyl group is expected to show higher RMSF values, indicating greater mobility compared to the more rigid nitrophenyl ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Computational Models for Predicting Chemical or Biological Activity
No computational QSAR models have been developed specifically for this compound. Research in QSAR involves creating a statistical relationship between the chemical structure of a series of compounds and their biological activity. This process requires a dataset of multiple, structurally related compounds with measured biological or chemical activity, which is not available for this specific compound.
Identification of Key Molecular Descriptors Influencing Research Outcomes
Without established QSAR models, the key molecular descriptors influencing the activity of this compound have not been identified. Molecular descriptors are numerical values that describe the properties of a molecule—such as its steric, electronic, or topological features—and are essential for building predictive QSAR models.
Non-Linear Optical (NLO) Properties and Molecular Electrostatic Potential (MEP) Mapping
There are no dedicated theoretical or experimental studies on the Non-Linear Optical (NLO) properties of this compound. Such studies would involve computational calculations or experimental measurements to determine the compound's response to an applied optical field, which is crucial for applications in photonics and optoelectronics.
Similarly, specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. An MEP map illustrates the charge distribution within a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net While the principles of MEP are well-established, a map for this particular compound would require specific quantum chemical calculations that have not been reported in the literature.
To fulfill the request, foundational research investigating these specific computational and theoretical properties for this compound would need to be conducted and published first.
Mechanistic Investigations of Molecular Interactions and Biological Activities of 3 Chloro N 3 Nitrophenyl Propanamide
Studies on Enzyme Inhibition and Receptor Binding Mechanisms (in vitro)
The interaction of small molecules with biological macromolecules such as enzymes and receptors is fundamental to their pharmacological effects. For a compound like 3-chloro-N-(3-nitrophenyl)propanamide, its chemical structure suggests the potential for such interactions.
Identifying the specific molecular targets of a compound is a critical first step in understanding its mechanism of action. The N-(3-nitrophenyl)propanamide scaffold is present in various compounds that have been investigated for their biological activities. The binding affinity of a ligand to its target is a measure of the strength of the interaction. Techniques such as radioligand binding assays are commonly employed to determine these affinities. In such assays, a radiolabeled compound is used to quantify the binding to a specific receptor.
| Receptor Target | Compound Analog | Binding Affinity (Ki, nM) |
| Opioid Receptor μ | Analog A | 50 |
| Serotonin Receptor 5-HT2A | Analog B | 120 |
| Dopamine Receptor D2 | Analog C | 350 |
| Adrenergic Receptor α1 | Analog D | 80 |
This table is illustrative and based on general findings for propanamide-like structures; it does not represent experimental data for this compound.
The presence of electrophilic centers in this compound, such as the carbonyl group and the carbon atom attached to the chlorine, suggests that it could act as an enzyme inhibitor. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.
Biochemical assays are essential to elucidate these mechanisms. For instance, to determine the mode of inhibition, enzyme kinetics studies are performed by measuring the reaction rates at different substrate and inhibitor concentrations. The data is then plotted, for example, using a Lineweaver-Burk plot, to visualize the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.
A study on a related series of substituted anilides indicated that the presence of a nitro group could contribute to their antimicrobial activity, which may be mediated through enzyme inhibition. cust.edu.tw
Modulation of Cellular Pathways (in vitro)
Beyond direct interaction with enzymes and receptors, small molecules can exert their effects by modulating intracellular signaling cascades and other cellular processes.
Cellular signaling pathways are complex networks that regulate a multitude of cellular functions. Compounds containing nitroaromatic groups have been shown to influence signaling pathways, often through mechanisms involving oxidative stress. For example, some nitrophenol compounds have been observed to induce the production of reactive oxygen species (ROS) in cells. nih.gov An increase in ROS can, in turn, activate or inhibit various signaling pathways, including those involving mitogen-activated protein kinases (MAPKs).
To investigate the modulation of signaling cascades by this compound, researchers would typically treat cultured cells with the compound and then analyze the phosphorylation status of key signaling proteins using techniques like Western blotting.
Apoptosis: Programmed cell death, or apoptosis, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis. The induction of apoptosis can be assessed by various methods, including monitoring changes in cell morphology, detecting the externalization of phosphatidylserine (B164497) on the cell surface, and measuring the activity of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov Studies on other N-substituted benzamides have shown their ability to induce apoptosis in cancer cell lines. sci-hub.st
Cell Cycle: The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Dysregulation of the cell cycle can lead to uncontrolled cell growth, a characteristic of cancer. Small molecules can interfere with the cell cycle at specific checkpoints (e.g., G1/S or G2/M), leading to cell cycle arrest and preventing cell division. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle. Some propanamide derivatives have been shown to modulate cell cycle progression. nih.gov
A hypothetical representation of the effect of this compound on the cell cycle distribution of a cancer cell line is shown below:
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 55 | 25 | 20 |
| This compound (10 µM) | 70 | 15 | 15 |
This table illustrates a potential G1 phase arrest and is for conceptual purposes only.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying different parts of a molecule, researchers can identify key structural features, known as pharmacophores, that are essential for its activity.
For this compound, several regions of the molecule can be systematically modified to explore the SAR:
The Propanamide Side Chain: The length of the alkyl chain and the position and nature of the halogen substituent can be varied. For instance, replacing the chloro group with other halogens (fluoro, bromo, iodo) or moving it to a different position on the propanoyl chain would provide insights into the role of this group in target binding.
The Phenyl Ring: The position and electronic nature of the substituents on the phenyl ring are critical. The nitro group at the meta-position in this compound is an electron-withdrawing group. SAR studies would involve moving this group to the ortho or para positions or replacing it with other electron-withdrawing or electron-donating groups. Studies on substituted anilides have shown that the presence and position of a nitro group can significantly impact their biological activity. cust.edu.twresearchgate.net
The Amide Linker: The amide bond provides a rigid planar unit that can participate in hydrogen bonding with biological targets. Modifications to this linker, such as N-alkylation or replacement with a bioisostere, could alter the compound's conformational flexibility and binding properties.
A hypothetical SAR table for a series of analogs is presented below, illustrating how modifications might affect a hypothetical biological activity (e.g., inhibitory concentration, IC50).
| Compound | R1 (Side Chain) | R2 (Phenyl Ring) | IC50 (µM) |
| This compound | -CH2CH2Cl | 3-NO2 | 15 |
| Analog 1 | -CH2CH2F | 3-NO2 | 25 |
| Analog 2 | -CH2CH2Cl | 4-NO2 | 10 |
| Analog 3 | -CH2CH2Cl | 3-NH2 | >100 |
| Analog 4 | -CH2CH3 | 3-NO2 | 50 |
This table is a conceptual representation of an SAR study and does not reflect actual experimental data.
Through such systematic studies, a more comprehensive understanding of the molecular requirements for the biological activity of this compound and its analogs can be achieved, guiding the design of more potent and selective compounds.
Systematic Modification and Activity Profiling
The exploration of the structure-activity relationship (SAR) of this compound involves the systematic synthesis of analogs and the subsequent evaluation of their biological effects. This approach allows for the identification of which parts of the molecule are essential for its activity and how modifications to its structure can modulate this activity.
The core structure of this compound consists of a 3-nitrophenyl ring connected via an amide linkage to a 3-chloropropanamide moiety. Research into related N-phenylpropanamide and chloroacetamide series has demonstrated that substitutions on the phenyl ring and alterations to the amide linker can significantly impact biological outcomes, such as antimicrobial or anticancer activity. While specific extensive studies on a broad series of this compound analogs are not widely published, the principles of medicinal chemistry suggest that modifying the nitro group's position or replacing it with other electron-withdrawing or electron-donating groups would likely alter the electronic properties of the phenyl ring and, consequently, its interaction with biological targets. Similarly, changes to the 3-chloro-propanamide side chain, such as altering the length of the alkyl chain or substituting the chlorine atom, would affect the molecule's lipophilicity and steric profile.
For instance, in studies of similar N-(substituted phenyl)-2-chloroacetamides, the nature and position of the substituent on the phenyl ring were found to be critical for their antimicrobial activity. Halogenated substituents, particularly in the para-position, were often associated with higher lipophilicity and enhanced passage through cell membranes, leading to improved efficacy against certain bacterial and fungal strains.
Table 1: Hypothetical Systematic Modifications of this compound and Expected Impact on Activity
| Modification | Rationale for Modification | Predicted Impact on Biological Activity |
| Varying the position of the nitro group (e.g., 2-nitro, 4-nitro) | To investigate the influence of the substituent's electronic and steric effects at different positions on the phenyl ring. | Altered binding affinity to target proteins due to changes in electrostatic interactions and steric hindrance. |
| Replacing the nitro group with other substituents (e.g., -Cl, -F, -CH3, -OCH3) | To probe the effect of different electronic properties (electron-withdrawing vs. electron-donating) and lipophilicity on activity. | Modulation of the overall electronic character and lipophilicity of the molecule, potentially leading to enhanced or diminished activity. |
| Modifying the 3-chloropropanamide side chain (e.g., changing chain length, replacing chlorine) | To assess the importance of the side chain's length, flexibility, and the presence of the halogen for target interaction. | Changes in steric bulk and reactivity could significantly affect how the molecule fits into a biological target's binding site. |
| Altering the amide linker (e.g., thioamide, reverse amide) | To evaluate the role of the amide bond's hydrogen bonding capacity and conformational rigidity. | Potential changes in the molecule's three-dimensional shape and its ability to form key hydrogen bonds with a receptor. |
This table is illustrative and based on established principles of medicinal chemistry, as specific experimental data for a broad range of this compound analogs is limited in publicly available research.
Identification of Pharmacophore Features and Key Substituent Effects
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of this compound is essential for understanding its mechanism of action and for designing new, more potent molecules.
Based on its structure, the key pharmacophoric features of this compound likely include:
An aromatic ring (the nitrophenyl group): This can engage in pi-pi stacking or hydrophobic interactions with the target protein.
A hydrogen bond donor (the amide N-H group): This is crucial for forming hydrogen bonds with amino acid residues in the target's binding site.
A hydrogen bond acceptor (the amide C=O group): This can also participate in hydrogen bonding, often acting as a key anchoring point.
A hydrophobic/electrophilic region (the chloropropyl group): The chlorine atom can act as a weak hydrogen bond acceptor or be involved in halogen bonding, while the alkyl chain contributes to hydrophobic interactions.
An electron-withdrawing group (the nitro group): This feature significantly influences the electronic distribution of the aromatic ring, which can be critical for specific electrostatic interactions with the target.
Table 2: Key Pharmacophore Features of this compound
| Pharmacophore Feature | Structural Component | Potential Molecular Interaction |
| Aromatic Ring | 3-Nitrophenyl | Pi-pi stacking, hydrophobic interactions |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding |
| Hydrogen Bond Acceptor | Amide C=O | Hydrogen bonding |
| Hydrophobic/Electrophilic Center | 3-Chloropropyl chain | Hydrophobic interactions, halogen bonding |
| Electron-Withdrawing Feature | Nitro group | Electrostatic interactions, modulation of aromatic ring electronics |
This table outlines the likely pharmacophoric features based on the chemical structure of the compound and general principles of molecular interactions.
Advanced Analytical Methodologies for Research on 3 Chloro N 3 Nitrophenyl Propanamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of chemical analysis, providing powerful tools for separating complex mixtures. researchgate.net For 3-chloro-N-(3-nitrophenyl)propanamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve distinct and critical roles in its comprehensive analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.org It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC), which employs a nonpolar stationary phase and a polar mobile phase, is the most common mode used for compounds with the physicochemical properties of many pharmaceutical substances. unige.ch
In a typical RP-HPLC method for a nitroaromatic compound, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a buffer to control pH and improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitrophenyl group in the molecule provides a strong chromophore, allowing for sensitive detection. researchgate.net
Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. researchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | The closeness of the test results obtained by the method to the true value, often assessed by spike recovery studies. | Recovery between 90-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 25% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio (S/N) of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) of 10:1 |
This table represents typical validation parameters for an HPLC method based on general guidelines and findings for similar compounds. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is the method of choice for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities or degradation products that may be present in a sample. epa.gov
For trace-level analysis, the use of an inert flow path within the GC system is crucial to ensure that active compounds are transferred to the detector without degradation or loss, thereby improving sensitivity and reproducibility. hpst.cz The mass spectrometer detector provides high selectivity and can generate mass spectra for individual components, which act as a "chemical fingerprint," allowing for confident identification by comparison to spectral libraries. semanticscholar.org
In the context of research on this compound, GC-MS could be used to detect residual starting materials from its synthesis, such as 3-nitroaniline (B104315) or derivatives of 3-chloropropanoic acid. For some analytes, derivatization may be necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govagriculturejournals.cz
Table 2: Potential Volatile By-products Detectable by GC-MS
| Potential By-product | Origin | Rationale for GC-MS Analysis |
|---|---|---|
| 3-Nitroaniline | Unreacted starting material | Volatile enough for direct GC-MS analysis to assess purity. |
| 3-Chloropropanoyl chloride | Unreacted starting material/hydrolysis product | Highly reactive, may be detected as its ester or amide derivatives. |
| Solvent Residues (e.g., Toluene, Dichloromethane) | Synthesis/purification process | Easily detected and quantified by headspace or direct injection GC-MS. |
Development of Specific Detection and Quantification Methods for Mechanistic Studies
Understanding the mechanism of action or metabolic fate of this compound requires highly specific and sensitive detection methods capable of operating in complex biological matrices.
Electrochemical sensors represent a promising avenue for the development of such methods. These sensors work by detecting changes in electrical signals (e.g., current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface. nih.gov For instance, a novel electrochemical sensor based on a molecularly imprinted polymer (MIP) was developed for the highly sensitive detection of 3-chloro-1,2-propandiol (3-MCPD). nih.gov This technology creates specific recognition sites for the target molecule, leading to high selectivity. A similar approach could theoretically be applied to this compound, where the nitro group is electrochemically active and could serve as the basis for detection.
Biosensors offer another advanced approach, providing powerful tools for high-throughput screening and metabolite monitoring. nih.gov A biosensor typically combines a biological recognition element (like an enzyme or a transcriptional regulator) with a transducer to generate a signal upon binding the target analyte. Researchers have successfully developed biosensors to detect specific metabolites by identifying transcriptional regulators that respond to the target molecule. nih.gov For mechanistic studies involving this compound, a bespoke biosensor could be engineered to track the compound or its metabolites in real-time within a biological system, offering significant advantages over traditional analytical methods.
Degradation Pathways and Environmental Research of 3 Chloro N 3 Nitrophenyl Propanamide
Investigation of Chemical Degradation Mechanisms
The chemical structure of 3-chloro-N-(3-nitrophenyl)propanamide, featuring an amide linkage, a chlorinated alkyl chain, and a nitroaromatic ring, suggests several potential pathways for chemical degradation. These include hydrolysis, photolysis, and oxidation.
Amide Bond Hydrolysis: The amide linkage is known to undergo hydrolysis under both acidic and basic conditions, although it is generally more resistant to hydrolysis than esters. fiveable.mepressbooks.pub
Acid-catalyzed hydrolysis: In an acidic environment, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the cleavage of the amide bond. fiveable.meyoutube.com The expected by-products from the cleavage of the amide bond in this compound would be 3-chloropropanoic acid and 3-nitroaniline (B104315) .
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the amide anion is the rate-determining step, which is less favorable than in acidic conditions due to the poor leaving group nature of the amide ion. pressbooks.pub This process would yield the carboxylate salt of 3-chloropropanoic acid and 3-nitroaniline.
Hydrolysis of the Chlorinated Alkyl Chain: The carbon-chlorine bond in the 3-chloropropyl group is susceptible to nucleophilic substitution by water or hydroxide ions. This reaction, known as hydrolysis of haloalkanes, typically proceeds via an S(_N)2 mechanism for primary haloalkanes like this one. askfilo.comgauthmath.com The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of an alcohol. askfilo.com Therefore, a potential by-product of hydrolysis is 3-hydroxy-N-(3-nitrophenyl)propanamide .
| Initial Reactant | Hydrolysis Condition | Potential By-products |
| This compound | Acidic | 3-chloropropanoic acid, 3-nitroaniline |
| This compound | Basic | 3-chloropropanoate, 3-nitroaniline |
| This compound | Neutral/Alkaline | 3-hydroxy-N-(3-nitrophenyl)propanamide, Chloride ion |
This table is based on established chemical principles of amide and haloalkane hydrolysis, as direct experimental data for this compound is not available.
Photolytic Degradation: Nitroaromatic compounds are known to undergo photodegradation upon absorption of UV radiation. pnas.orgacs.org The photolysis of nitrophenols, for instance, has been shown to generate nitrous acid (HONO). acs.org For this compound, the nitro group on the aromatic ring is the primary chromophore that would absorb environmental UV radiation. This can lead to the formation of excited states that may undergo various reactions, including the reduction of the nitro group or cleavage of the C-N bond. The presence of hydrogen peroxide in the environment can enhance photodegradation through the formation of highly reactive hydroxyl radicals. nih.govrsc.org
Oxidative Degradation: Advanced Oxidation Processes (AOPs), which generate highly reactive species such as hydroxyl radicals, are effective in degrading a wide range of organic pollutants. While specific studies on this compound are lacking, research on the oxidative degradation of aromatic amides suggests that the aromatic ring and the amide group are susceptible to attack by these radicals. bohrium.comnih.gov The reaction of aromatic amines with oxidizing agents like hydrogen peroxide can lead to the formation of amides through oxidative C-C bond cleavage in precursor molecules. rsc.orgresearchgate.net This indicates that the aromatic portion of this compound is a likely site for oxidative attack.
Biotransformation Pathways in Research Models
The biodegradation of this compound is anticipated to involve enzymatic activities that target its primary functional groups.
Enzymatic Hydrolysis of the Amide Bond: A key enzymatic pathway for the degradation of amides is through the action of amidases (acylamide amidohydrolases, EC 3.5.1.4). ontosight.aiwikipedia.org These enzymes catalyze the hydrolysis of the amide bond to produce a carboxylic acid and an amine. ontosight.aicreative-enzymes.com Various microorganisms are known to produce amidases with broad substrate specificity, which could potentially hydrolyze this compound to 3-chloropropanoic acid and 3-nitroaniline.
Microbial Dehalogenation of the Alkyl Chain: The chlorinated propyl side chain can be a target for microbial degradation. Bacteria, particularly species of Pseudomonas, are known to possess dehalogenase enzymes that can cleave carbon-halogen bonds. nih.govoup.com This can occur under both aerobic and anaerobic conditions. nih.goveurochlor.org Aerobic dehalogenation often involves hydrolytic dehalogenases, which replace the chlorine atom with a hydroxyl group, yielding 3-hydroxy-N-(3-nitrophenyl)propanamide. eurochlor.org The position of the chlorine atom can influence the rate of degradation, with terminally chlorinated alkanes often being more readily degraded. nih.govoup.com
Based on the known enzymatic pathways for similar compounds, the primary metabolites of this compound are expected to be:
| Parent Compound | Enzymatic Process | Expected Metabolites/Transformation Products |
| This compound | Amidase-mediated hydrolysis | 3-chloropropanoic acid, 3-nitroaniline |
| This compound | Dehalogenase activity | 3-hydroxy-N-(3-nitrophenyl)propanamide, Chloride ion |
This table presents hypothetical metabolites based on known enzymatic activities on analogous chemical structures.
Further degradation of these primary metabolites is also possible. For instance, 3-nitroaniline can be further transformed by microbial communities.
Research on Environmental Fate and Transport Mechanisms (at a mechanistic level, not direct environmental impact assessment)
The environmental transport of this compound will be governed by its physicochemical properties, such as water solubility and the octanol-water partition coefficient (K(_ow)). epa.gov
Amides generally have higher boiling points and melting points due to their polar nature and hydrogen bonding capabilities. libretexts.orgpressbooks.pub The solubility of amides in water decreases as the number of carbon atoms increases. libretexts.orgauburn.edu The presence of the polar nitro group and the amide linkage would contribute to some degree of water solubility.
The octanol-water partition coefficient (K(_ow)), often expressed as log K(_ow) or log P, is a key parameter for assessing the lipophilicity of a compound and its tendency to partition into organic matter in soil and sediment. wikipedia.orgnih.gov While the exact log K(_ow) for this compound is not available, it can be estimated based on its structure. The presence of the nonpolar phenyl ring and the chloro-propyl group would contribute to a higher log K(_ow), suggesting a tendency to adsorb to soil and organic matter. Conversely, the polar amide and nitro groups would decrease the log K(_ow).
The transport of this compound in the environment would be influenced by:
Adsorption/Desorption: Due to its likely moderate to high lipophilicity, this compound is expected to adsorb to soil organic carbon and sediment, which would retard its movement in groundwater. cdc.gov
Volatilization: Given that amides generally have low vapor pressure, volatilization from water and soil surfaces is not expected to be a significant transport mechanism.
Leaching: The potential for leaching into groundwater will depend on its water solubility and its adsorption characteristics in different soil types.
Sorption and Desorption Behavior in Model Systems7.3.2. Volatilization and Leaching Characteristics
General principles of environmental chemistry suggest that the behavior of this compound would be influenced by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient, as well as the characteristics of the environmental matrix, including soil organic matter content, pH, and texture. However, without experimental data, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and data-driven article.
Further empirical research is required to determine the environmental fate and mobility of this compound.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Strategies for 3-chloro-N-(3-nitrophenyl)propanamide and its Analogs
The efficient and versatile synthesis of this compound and a library of its analogs is a prerequisite for any further investigation. While traditional amide synthesis methods, such as the acylation of 3-nitroaniline (B104315) with 3-chloropropanoyl chloride, are likely applicable, future research should focus on more advanced and sustainable synthetic strategies.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times, improve yields, and enhance the purity of the final product. ncats.io The high efficiency of microwave irradiation in organic synthesis could facilitate the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. nih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over batch processes, including improved safety, scalability, and reproducibility. nih.gov The development of a flow chemistry protocol for the synthesis of this compound would be a significant step towards its large-scale and cost-effective production. nih.gov This methodology is particularly amenable to the optimization of reaction conditions and the integration of in-line purification techniques. nih.gov
The development of these novel synthetic strategies would not only provide a practical means of accessing this compound and its derivatives but also contribute to the broader field of green chemistry and sustainable chemical manufacturing. ncats.io
Integration of Advanced Computational and Experimental Approaches
A synergistic approach that combines computational modeling with experimental validation is crucial for a comprehensive understanding of this compound.
Computational Modeling:
Density Functional Theory (DFT) Calculations: DFT studies can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule. These calculations can help to predict spectroscopic properties, understand the influence of the chloro and nitro substituents on the amide bond, and model potential reaction mechanisms.
Molecular Docking: If a biological target is hypothesized or identified, molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with the target protein. This can guide the design of more potent and selective analogs.
ADMET Prediction: In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are essential in the early stages of drug discovery to assess the developability of a compound. chemspider.com
Experimental Validation:
Spectroscopic and Crystallographic Analysis: Detailed characterization of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction is necessary to confirm its structure and purity.
Physicochemical Property Determination: Experimental measurement of key physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, is essential for understanding its pharmacokinetic and pharmacodynamic behavior.
The integration of these computational and experimental approaches will provide a robust dataset for understanding the structure-property relationships of this compound and its analogs.
Exploration of New Biological/Chemical Targets based on Mechanistic Insights
The identification of novel biological or chemical targets for this compound is a key objective for future research. The presence of the nitroaromatic moiety suggests several potential avenues for exploration.
Bioreductive Activation: Nitroaromatic compounds are often biologically active through reductive metabolism. pharmaffiliates.com The nitro group can be reduced by various nitroreductase enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. chemicalbook.com Investigating the susceptibility of this compound to bioreduction and identifying the resulting reactive species could reveal its mechanism of action and potential therapeutic applications, for instance, as an antimicrobial or anticancer agent.
Chemical Probes: If the compound exhibits specific and potent activity against a particular target, it could be developed as a chemical probe to study the function of that target in biological systems.
Contribution to Fundamental Understanding of Amide Chemistry and Nitroaromatic Reactivity
Beyond its potential applications, the study of this compound can contribute to a more fundamental understanding of key chemical principles.
Amide Chemistry: Amides are fundamental functional groups in chemistry and biology. The presence of both an electron-withdrawing nitro group and a chloro substituent on the N-phenyl ring of this compound provides a unique opportunity to study their combined electronic and steric effects on the properties of the amide bond, such as its rotational barrier and susceptibility to hydrolysis.
Nitroaromatic Reactivity: The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring. Studying the chemical transformations of this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, can provide valuable data for understanding the reactivity of polysubstituted nitroaromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
